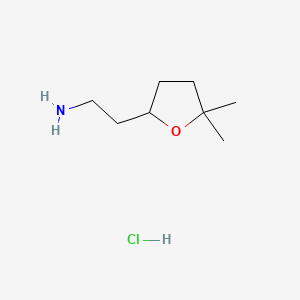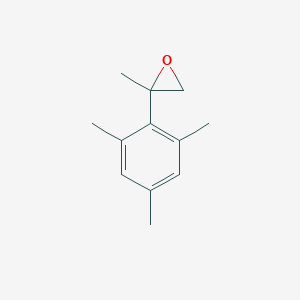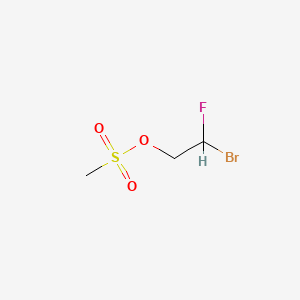
2-Bromo-2-fluoroethylmethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-fluoroethylmethanesulfonate is an organosulfur compound with the molecular formula C3H6BrFO3S This compound is characterized by the presence of both bromine and fluorine atoms attached to an ethyl group, which is further bonded to a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-fluoroethylmethanesulfonate typically involves the reaction of 2-bromo-2-fluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-Bromo-2-fluoroethanol+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-fluoroethylmethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the specific reaction, products can include alcohols, aldehydes, or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Bromo-2-fluoroethylmethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those that require specific halogenation patterns.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-fluoroethylmethanesulfonate involves the formation of reactive intermediates that can undergo various chemical transformations. The bromine and fluorine atoms provide sites for nucleophilic attack, while the methanesulfonate group acts as a good leaving group, facilitating substitution and elimination reactions. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromodifluoroacetate: This compound also contains bromine and fluorine atoms and is used in similar synthetic applications.
2-Bromo-2-fluoroethanol: The precursor to 2-Bromo-2-fluoroethylmethanesulfonate, it shares similar reactivity but lacks the methanesulfonate group.
Bromofluoromethane: Another halogenated compound used in organic synthesis, but with different reactivity due to the absence of the ethyl and methanesulfonate groups.
Uniqueness
This compound is unique due to the combination of bromine, fluorine, and methanesulfonate functionalities in a single molecule. This combination allows for a wide range of chemical transformations and applications, making it a valuable reagent in both academic and industrial research.
Propiedades
Fórmula molecular |
C3H6BrFO3S |
|---|---|
Peso molecular |
221.05 g/mol |
Nombre IUPAC |
(2-bromo-2-fluoroethyl) methanesulfonate |
InChI |
InChI=1S/C3H6BrFO3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3 |
Clave InChI |
QIKILFCCLWQMKH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




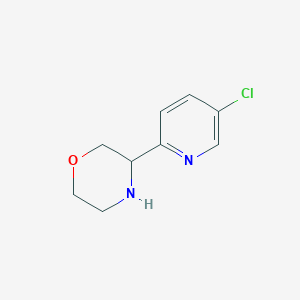
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
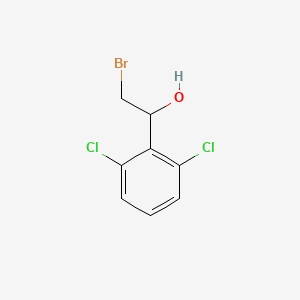
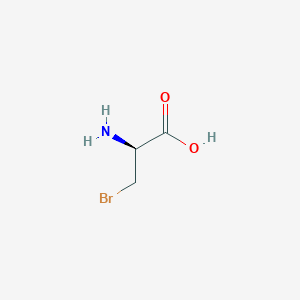
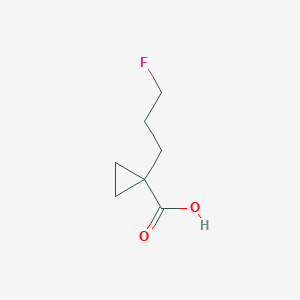
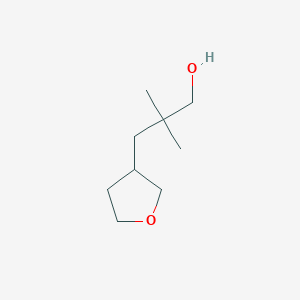
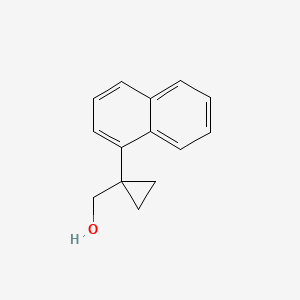
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
